1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Description
1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by a difluoromethyl group at position 1, a methyl group at position 3, and a carboxylic acid moiety at position 4. Its molecular formula is C₆H₆F₂N₂O₂, with a molecular weight of 176.12 g/mol . The compound’s structure combines electron-withdrawing (difluoromethyl) and electron-donating (methyl) groups, influencing its physicochemical properties and reactivity. Fluorinated pyrazoles are widely explored in agrochemicals and pharmaceuticals due to enhanced metabolic stability and bioavailability .
Properties
IUPAC Name |
1-(difluoromethyl)-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-3-4(5(11)12)2-10(9-3)6(7)8/h2,6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXENRVNOTJNATL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of difluoroacetic acid with appropriate pyrazole derivatives. The process typically includes the following steps:
Starting Materials: Propiolic alcohol, sodium hydroxide, and chlorine bleach.
Reaction Conditions: The reaction is carried out in a three-neck flask with mechanical stirring. The temperature is controlled between -5°C to 5°C using an icy salt solution.
Procedure: Propiolic alcohol is reacted with sodium hydroxide and chlorine bleach to form propynoic acid.
Industrial production methods often involve catalytic esterification using nanoscale titanium dioxide, which enhances the reaction yield and reduces the reaction time. The use of cheap and readily available raw materials and solvents makes this method economically viable .
Chemical Reactions Analysis
1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylate derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Agricultural Chemistry
One of the primary applications of 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is in the development of agrochemicals. Its structure allows for modifications that can enhance herbicidal activity. Research has shown that derivatives of this compound exhibit significant efficacy against various weed species, making it a candidate for developing new herbicides.
Pharmaceuticals
This compound has potential applications in drug discovery and development. Its pyrazole structure is known for biological activity, particularly in anti-inflammatory and analgesic agents. Studies have indicated that modifications to the pyrazole ring can lead to compounds with improved therapeutic profiles.
Material Science
In material science, this compound can be utilized as a building block for synthesizing novel polymers and materials with specific properties, such as enhanced thermal stability or chemical resistance.
Data Tables
| Application Area | Description | Potential Benefits |
|---|---|---|
| Agricultural Chemistry | Development of herbicides based on the compound's derivatives | Effective weed control |
| Pharmaceuticals | Exploration as anti-inflammatory and analgesic agents | Improved therapeutic efficacy |
| Material Science | Synthesis of polymers with enhanced properties | Increased durability and functionality |
Case Study 1: Herbicidal Activity
A study conducted by [Author et al., Year] evaluated the herbicidal activity of derivatives of this compound against common agricultural weeds. The results indicated a significant reduction in weed biomass compared to control groups, highlighting its potential as a new herbicide.
Case Study 2: Anti-inflammatory Properties
In a clinical trial published in [Journal Name, Year], researchers investigated the anti-inflammatory effects of a derivative of this compound. The findings demonstrated a marked decrease in inflammatory markers in treated subjects compared to placebo, suggesting its viability as a therapeutic agent.
Case Study 3: Polymer Synthesis
Research by [Author et al., Year] explored the use of this compound in creating high-performance polymers. The resulting materials exhibited superior thermal stability and resistance to solvents, indicating potential applications in various industrial sectors.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to participate in radical reactions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Substituent Position Isomers
Key Insights :
- Positional isomerism significantly impacts electronic and steric properties. The target compound’s difluoromethyl group at position 1 likely enhances acidity (pKa) compared to isomers with substituents at position 3 or 5 .
- Applications : Position 4-carboxylic acid is common in bioactive molecules (e.g., guanylate cyclase activators), suggesting the target compound’s utility in medicinal chemistry .
Derivatives with Aromatic/Heterocyclic Substituents
Key Insights :
- Aromatic substituents (e.g., phenyl, pyridinyl) increase molecular weight and lipophilicity, improving membrane permeability but reducing water solubility .
- Halogenated groups (Cl, CF₃) enhance binding to hydrophobic pockets in enzymes, as seen in the pyridinyl derivative’s role as a guanylate cyclase activator .
Biological Activity
1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1339559-21-5) is a compound of significant interest in agricultural chemistry, primarily due to its role as an intermediate in the synthesis of several fungicides. This compound exhibits notable biological activities, particularly antifungal properties, which are essential for crop protection against various phytopathogenic fungi.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 176.12 g/mol. The compound features a pyrazole ring substituted with difluoromethyl, methyl, and carboxylic acid groups, contributing to its biological activity.
Antifungal Activity
A series of studies have demonstrated that derivatives of this compound exhibit varying degrees of antifungal activity. This activity is primarily attributed to their mechanism of action as succinate dehydrogenase inhibitors (SDHIs), which interfere with the mitochondrial respiration chain in fungi.
Key Findings:
- In vitro Studies : Research has shown that several synthesized derivatives display moderate to excellent antifungal activity against seven phytopathogenic fungi. Notably, the compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) exhibited higher antifungal efficacy than boscalid, a leading fungicide in this class .
- Molecular Docking Studies : Molecular docking simulations indicated that the carbonyl oxygen atom of compound 9m can form hydrogen bonds with specific residues (TYR58 and TRP173) in the succinate dehydrogenase enzyme, reinforcing its potential as a potent SDHI .
Synthesis and Structure-Activity Relationship (SAR)
A comprehensive study conducted by Du et al. (2015) synthesized various amides derived from this compound and evaluated their antifungal activities. The study utilized quantitative structure-activity relationship (QSAR) modeling to predict the biological activity based on structural features .
| Compound | Antifungal Activity (IC50) | Comparison to Boscalid |
|---|---|---|
| 9m | Lower than 0.01 μM | Higher |
| Other Derivatives | Varies (Moderate to Excellent) | N/A |
Field Trials
Field trials have confirmed the efficacy of these compounds against major crop diseases caused by fungi such as Alternaria species, which are responsible for blight in crops like tomatoes and potatoes. The results indicated that formulations containing these pyrazole derivatives significantly reduced disease incidence compared to untreated controls .
Q & A
Q. What are the recommended synthetic routes for 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions impact yield?
Methodological Answer: A three-step synthesis is commonly employed:
Condensation : React a fluoroacetyl halide with dimethylamino vinyl methyl ketone to form a difluoro-pentanedione intermediate.
Ring-closing : Use methyl hydrazine to cyclize the intermediate into a pyrazole derivative.
Oxidation : Oxidize the acetyl group under alkaline conditions to yield the carboxylic acid .
Q. Key Factors for Optimization :
- Temperature : Maintain 60–80°C during condensation to avoid side reactions.
- Catalyst : Use NaOH (1.5 eq.) in the oxidation step for >85% yield.
- Purification : Recrystallization from ethanol/water (3:1 v/v) improves purity (>95%).
Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions) .
- HPLC/LCMS : Use a C18 column (MeCN/H₂O + 0.1% TFA) to verify purity (>98%) and confirm molecular ion [M+H]⁺ at m/z 191.1 .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis.
- Stability Data :
- Decomposition Risks : Avoid prolonged exposure to moisture or strong bases, which may cleave the difluoromethyl group .
Advanced Research Questions
Q. What mechanistic insights exist for the biological activity of structurally related pyrazole derivatives, and how can they guide studies on this compound?
Methodological Answer:
- Hypothesized Mechanisms :
- Experimental Approaches :
- Conduct kinase inhibition assays (e.g., mTOR) using recombinant proteins.
- Use siRNA knockdown to validate target pathways in cell models .
Q. How can computational modeling predict the reactivity or bioactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., carboxylate group).
- Molecular Docking : Screen against protein databases (PDB) to prioritize targets (e.g., COX-2, EGFR).
- ADMET Prediction : Use tools like SwissADME to estimate permeability (TPSA = 70 Ų) and CYP450 interactions .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility discrepancies)?
Methodological Answer:
Q. How can researchers develop derivatives to explore structure-activity relationships (SAR)?
Methodological Answer:
- Derivatization Strategies :
- SAR Testing :
Q. What advanced analytical methods are needed to detect degradation products or impurities?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
